molecular formula C17H21BF4NP B6359973 (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate CAS No. 1222630-36-5

(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate

Cat. No.: B6359973
CAS No.: 1222630-36-5
M. Wt: 357.1 g/mol
InChI Key: WEGZQMKNDYFNNA-RSAXXLAASA-O
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Description

(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate (CAS: 1222630-36-5) is a chiral phosphine-containing ionic compound comprising a pyrrolidinium cation functionalized with a diphenylphosphino group and a tetrafluoroborate (BF₄⁻) counterion. Its molecular weight is 357.13 g/mol, and it exists as a white, air-sensitive solid . The compound is synthesized via quaternization of the parent pyrrolidine derivative followed by anion exchange, as indicated by its commercial availability under license for research purposes . Its primary application lies in asymmetric catalysis, where the chiral phosphine moiety acts as a ligand for transition metals, enabling enantioselective transformations .

Properties

IUPAC Name

diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20NP.BF4/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17;2-1(3,4)5/h1-6,9-12,15,18H,7-8,13-14H2;/q;-1/p+1/t15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGZQMKNDYFNNA-RSAXXLAASA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1C[C@H]([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BF4NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate typically involves the reaction of (S)-2-(chloromethyl)pyrrolidine with diphenylphosphine in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The phosphine group in (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate can undergo oxidation to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinium group can be replaced by other nucleophiles.

    Coordination: As a ligand, it can coordinate with various metal centers to form complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Typical nucleophiles include halides and alkoxides.

    Coordination: Metal salts such as palladium chloride and platinum chloride are often used.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Substituted pyrrolidinium salts.

    Coordination: Metal-ligand complexes.

Scientific Research Applications

Asymmetric Catalysis

Overview : Asymmetric catalysis is a crucial area in organic chemistry, where the goal is to produce chiral molecules with high enantioselectivity. (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate acts as a chiral ligand, facilitating various catalytic processes.

Key Applications :

  • Enantioselective Reactions : This compound has been utilized in reactions such as hydrogenation, where it promotes the formation of one enantiomer over another, crucial for synthesizing pharmaceuticals.
  • Coordination Complexes : Its diphenylphosphino group allows it to form stable coordination complexes with transition metals, enhancing catalytic activity and selectivity in reactions like cross-coupling and C-H activation.

Organometallic Chemistry

Overview : The compound's ability to coordinate with metal centers makes it valuable in organometallic chemistry.

Key Applications :

  • Metal-Ligand Complexes : It is used to create metal-ligand complexes that serve as catalysts in various organic transformations.
  • Synthesis of Fine Chemicals : The unique properties of this compound enable the synthesis of fine chemicals and specialty materials, which are essential in industrial applications .

Biological Applications

Overview : Beyond its chemical applications, (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate has potential uses in biological research.

Key Applications :

  • Enzyme Mechanisms : Researchers study its interactions with enzymes to understand mechanisms at the molecular level.
  • Drug Development : Its chiral nature makes it suitable for synthesizing chiral drugs, which are often more effective and have fewer side effects compared to their achiral counterparts .

Material Science

Overview : The compound's properties also extend into material science, particularly in developing advanced materials.

Key Applications :

  • Ionic Liquids : As a component of ionic liquids, it contributes to the development of new solvents for chemical processes that are more environmentally friendly.
  • Electrochemical Applications : Its use in electrochemical systems is being explored, particularly in battery technologies where ionic conductivity is essential .
  • Asymmetric Synthesis of Pharmaceuticals
    • A study demonstrated that using (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate as a ligand significantly improved the enantioselectivity of a key intermediate in the synthesis of a chiral drug candidate, showcasing its effectiveness in pharmaceutical applications .
  • Catalytic Hydrogenation Reactions
    • Research highlighted its role in catalytic hydrogenation processes, achieving high yields and selectivity for specific enantiomers during the reduction of ketones and aldehydes, further establishing its utility in organic synthesis.
  • Development of Green Solvents
    • The compound has been integrated into studies aimed at creating more sustainable chemical processes by replacing traditional solvents with ionic liquids based on (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, leading to reduced environmental impact .

Mechanism of Action

The mechanism by which (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate exerts its effects is primarily through its role as a ligand. It coordinates with metal centers to form complexes that can catalyze various chemical reactions. The chiral nature of the compound allows it to induce asymmetry in the products, making it valuable for enantioselective synthesis. The molecular targets include metal ions such as palladium, platinum, and rhodium, and the pathways involved are those of catalytic cycles in asymmetric catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Enantiomers

The (R)-enantiomer (CAS: 428514-91-4) shares identical molecular weight (357.13 g/mol) and physical properties (white solid, air-sensitive) with the (S)-form but exhibits opposite stereochemistry. Both enantiomers are critical in asymmetric catalysis, where their mirror-image configurations dictate divergent enantioselectivities in reactions such as hydrogenation or cross-coupling . For example, the (S)-enantiomer may favor the formation of R-configured products in specific catalytic cycles, while the (R)-enantiomer produces the S-configuration .

Key Insight : The choice between enantiomers depends on the desired stereochemical outcome, underscoring their complementary roles in chiral synthesis.

Pyrrolidinium-Based Ionic Liquids with Varied Anions

Pyrrolidinium ionic liquids (ILs) with anions such as bromide (Br⁻), bis(trifluoromethylsulfonyl)imide (NTf₂⁻), and hexafluorophosphate (PF₆⁻) exhibit distinct physicochemical properties compared to the tetrafluoroborate derivative :

Property BF₄⁻ ILs Br⁻ ILs NTf₂⁻ ILs
Thermal Stability Moderate (~250°C) Lower (<200°C) High (>300°C)
Viscosity Moderate High Low
Conductivity High Moderate Low

The tetrafluoroborate anion balances moderate thermal stability and conductivity, making it suitable for electrochemical applications, whereas NTf₂⁻ ILs excel in high-temperature catalysis .

Phosphine-Functionalized Analogues

(2S,4S)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine

This compound features two diphenylphosphine groups on a pyrrolidine backbone, enhancing its chelating ability compared to the monophosphine target compound. The additional phosphine group allows for stronger metal coordination, making it effective in multidentate catalysis .

(1S,2S)-2-[(Dinaphthophosphepin)yl]-1,2-diphenylethanaminium Tetrafluoroborate

A bulky aminodiphosphine ligand with a dinaphthophosphepin group, this compound (MW: 595.42 g/mol) demonstrates superior steric hindrance, enabling selective catalysis in sterically demanding reactions .

Key Insight : The number and steric bulk of phosphine groups directly influence catalytic activity and selectivity.

Comparison with Other Tetrafluoroborate Salts

Aromatic Cation Derivatives

1-Methyl-2,4,6-triphenylpyridinium Tetrafluoroborate

This pyridinium-based salt (MW: 409.24 g/mol) lacks a phosphine group but shares the BF₄⁻ anion. Its planar aromatic cation facilitates π-π interactions, making it useful in organic electronics or as a phase-transfer catalyst .

2,4,6-Triphenylthiopyrylium Tetrafluoroborate

A thiopyrylium derivative (MW: 86.0065 g/mol fragment) with a sulfur-containing aromatic ring, this compound is employed in photoredox catalysis due to its strong light absorption properties .

Aliphatic Diammonium Salts

Hexane-1,6-diammonium and ethane-1,2-diammonium tetrafluoroborates are non-chiral, bifunctional ILs used in corrosion inhibition. Their linear aliphatic chains enhance solubility in polar solvents, contrasting with the chiral, phosphine-functionalized pyrrolidinium derivative .

Application-Specific Comparisons

Asymmetric Catalysis

(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium BF₄⁻ outperforms simpler pyrrolidinium ILs in enantioselective hydrogenation due to its chiral phosphine ligand. However, it is less thermally stable than NTf₂⁻-based ILs .

Ionic Liquid Properties

Compared to pyridinium or imidazolium ILs, pyrrolidinium BF₄⁻ salts exhibit lower toxicity and higher electrochemical stability, favoring their use in batteries and sensors .

Biological Activity

(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate is a chiral phosphonium salt that has garnered significant attention in various fields, particularly in organic chemistry and biological research. This compound is notable for its unique structural properties, which include a positively charged pyrrolidinium cation and a tetrafluoroborate anion. Its applications extend to asymmetric synthesis, catalysis, and potential therapeutic uses. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C17H20NP
  • CAS Number : 60261-46-3
  • Structure : The compound features a pyrrolidine ring substituted with a diphenylphosphino group, enhancing its reactivity and coordination capabilities with transition metals.

1. Asymmetric Catalysis

(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate serves as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions essential for synthesizing chiral pharmaceuticals. The presence of the diphenylphosphino group significantly enhances its catalytic efficiency.

2. Enzyme Mechanisms

Research has indicated that this compound can be utilized in studying enzyme mechanisms and protein-ligand interactions. Its ability to form coordination complexes allows for detailed investigations into how ligands influence enzymatic activity.

3. Drug Development

The compound is being explored for its potential in drug development, particularly in synthesizing chiral drugs. Its structural features may contribute to improved efficacy and selectivity of pharmaceutical agents.

4. Interaction Studies

Studies focusing on the interaction of (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate with transition metals have revealed insights into its influence on catalytic pathways and reaction selectivity.

Case Study: Enzyme Inhibition

A study published in BioRxiv investigated the role of (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate in inhibiting specific enzymes involved in metabolic pathways. The results showed that the compound effectively reduced enzyme activity, suggesting potential applications in metabolic regulation and therapeutic interventions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Asymmetric CatalysisFacilitates enantioselective reactions
Enzyme InteractionStudies on enzyme mechanisms
Drug DevelopmentPotential use in synthesizing chiral drugs
Coordination Complex StudiesInvestigating metal-ligand interactions

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ³¹P NMR confirm structure and purity. For example, the ³¹P NMR signal for the diphenylphosphino group typically appears at δ +15 to +25 ppm, while ¹⁹F NMR shows BF₄⁻ resonance near δ -150 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M]⁺) at m/z 357.13 .
  • X-ray Crystallography : Resolves stereochemistry and cation-anion interactions. Bond angles around phosphorus (e.g., P–C–N ~108–113°) and BF₄⁻ tetrahedral geometry are critical metrics .

What safety protocols are essential for handling (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate in laboratory settings?

Basic Research Question

  • GHS Classification : Skin corrosion (Category 1C), eye damage (Category 1), and acute oral toxicity (Category 4) .
  • Handling Precautions :
    • Use N95 masks, nitrile gloves, and safety goggles.
    • Work in a fume hood to avoid inhalation of dust/volatiles.
    • Store under nitrogen at 2–8°C to prevent decomposition .
  • Emergency Measures : Rinse exposed skin/eyes with water for 15+ minutes and seek medical attention .

How does the chiral pyrrolidinium framework influence catalytic activity in asymmetric synthesis?

Advanced Research Question
The (S)-configured pyrrolidinium cation acts as a chiral auxiliary in transition-metal catalysis (e.g., Pd, Rh). The diphenylphosphine group coordinates to metals, inducing enantioselectivity in reactions like hydrogenation or cross-coupling. Key factors:

  • Steric Effects : Bulky substituents on phosphorus direct substrate approach.
  • Electronic Effects : Electron-rich phosphine enhances metal-ligand bond strength.
    Comparative studies with racemic analogs show up to 95% enantiomeric excess (ee) in asymmetric allylic alkylation .

What mechanistic insights can be gained from kinetic and computational studies of reactions involving this compound?

Advanced Research Question

  • Kinetic Analysis : Monitor reaction progress via in situ ³¹P NMR to track ligand-metal coordination dynamics.
  • Density Functional Theory (DFT) : Models the electronic structure of the phosphine-metal complex. For example, the Colle-Salvetti functional predicts correlation energies to validate experimental activation barriers .
  • Isotopic Labeling : ²H or ¹⁸O isotopes elucidate proton-transfer pathways in acid-base reactions .

How should researchers resolve contradictions in reported spectroscopic data for (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate?

Advanced Research Question
Discrepancies in ¹H NMR shifts (e.g., δ 3.2–3.8 ppm for pyrrolidinium protons) may arise from solvent polarity or counterion effects. Mitigation strategies:

  • Standardized Conditions : Use deuterated solvents (CDCl₃, DMSO-d₆) and internal standards (TMS).
  • Crystallographic Validation : Compare experimental X-ray bond lengths (e.g., P–C = 1.81 Å) with DFT-optimized structures .
  • Collaborative Reproducibility : Cross-validate data with independent labs using identical synthetic batches .

What computational approaches are recommended for predicting the reactivity of (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate in novel reactions?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile).
  • Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions between BF₄⁻ and the cation.
  • Reactivity Descriptors : Fukui indices and molecular electrostatic potential (MEP) maps predict nucleophilic/electrophilic sites .

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